N-(2-Oxopentyl)butanamide

Beschreibung

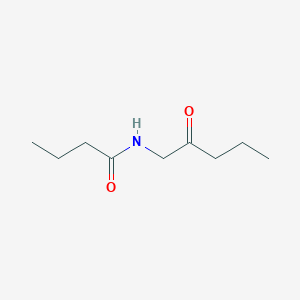

N-(2-Oxopentyl)butanamide is a ketone-containing amide derivative characterized by a pentyl chain substituted with a carbonyl group at the 2-position, linked to a butanamide backbone. The presence of the oxo group in the alkyl chain enhances its electrophilicity, making it a candidate for nucleophilic additions or condensation reactions. Applications may span organic synthesis intermediates, pharmaceutical precursors, or analytical standards, though further research is needed to confirm these uses.

Eigenschaften

CAS-Nummer |

142821-34-9 |

|---|---|

Molekularformel |

C9H17NO2 |

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

N-(2-oxopentyl)butanamide |

InChI |

InChI=1S/C9H17NO2/c1-3-5-8(11)7-10-9(12)6-4-2/h3-7H2,1-2H3,(H,10,12) |

InChI-Schlüssel |

IXJHBMWGEYWEDS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)CNC(=O)CCC |

Kanonische SMILES |

CCCC(=O)CNC(=O)CCC |

Synonyme |

Butanamide, N-(2-oxopentyl)- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Oxopentyl)butanamide with three closely related compounds, emphasizing synthesis, structural features, and functional roles.

N-Butyl-3-oxo-butanamide

- Structure : Features a butyl group attached to the nitrogen of a 3-oxo-butanamide moiety.

- Synthesis : Prepared via reaction of diketene with 1-butylamine in benzene/water, yielding 89% after purification .

- Key Differences : The oxo group is at the 3-position (vs. 2-position in this compound), and the alkyl chain is shorter (butyl vs. pentyl). This positional variance may alter tautomerization kinetics and reactivity.

- Applications : Serves as a precursor for α-oxoketene S,S-acetals, which are intermediates in heterocyclic chemistry .

3-Oxo-2-Phenylbutanamide

- Structure : Contains a phenyl group at the 2-position and a 3-oxo group on the butanamide backbone.

- Synthesis : Used as an analytical reference standard; prepared via methods analogous to acetoacetamide derivatives .

- Key Differences : The aromatic phenyl group introduces steric and electronic effects absent in this compound. The phenyl moiety enhances rigidity and may influence binding in biological systems.

- Applications : Recognized as a precursor in amphetamine synthesis, highlighting the role of ketone-containing amides in illicit drug manufacturing .

Pharmacopeial Butanamide Derivatives

- Examples : Complex stereoisomers such as (R)-N-[(2S,4S,5S)-5-(substituted)phenylhexan-2-yl]-3-methyl-2-oxo-tetrahydropyrimidinyl butanamide .

- Key Differences: These derivatives exhibit intricate stereochemistry (e.g., R/S configurations) and additional functional groups (e.g., hydroxy, dimethylphenoxy), which are absent in this compound. Such features are critical for receptor binding in pharmaceutical contexts.

- Applications : Designed for high-affinity interactions in drug candidates, likely targeting enzymes or receptors in metabolic pathways .

Comparative Data Table

Research Implications and Gaps

- Reactivity: The 2-oxo group in this compound may favor enolate formation over 3-oxo analogs, enabling unique alkylation or cyclization pathways.

- Synthesis Optimization : Methods from N-butyl-3-oxo-butanamide synthesis (e.g., diketene-amine reactions ) could be adapted for this compound, though pentylamine availability and steric effects may require adjustments.

- Pharmacological Potential: Unlike pharmacopeial derivatives , the lack of stereocenters in this compound limits its direct drug applicability but suggests utility in simpler bioactive scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.